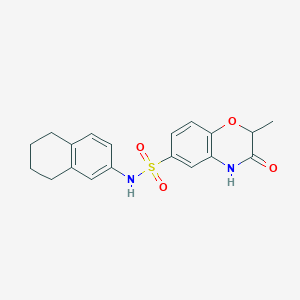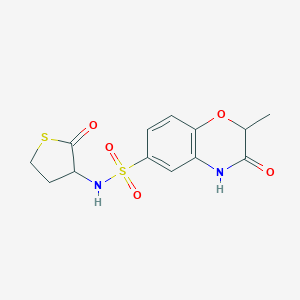
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide, also known as CFTR inhibitor-172, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a critical role in regulating the transport of chloride ions across cell membranes.
Mechanism of Action
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 works by binding to a specific site on the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein, known as the ATP-binding site. This binding prevents the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein from functioning properly, leading to a decrease in the transport of chloride ions across cell membranes. This, in turn, leads to a decrease in the production of mucus in the lungs and other tissues, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been shown to effectively inhibit the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein in various cell types, including human airway epithelial cells and intestinal cells. This inhibition leads to a decrease in the production of mucus and an improvement in lung function in animal models of cystic fibrosis. Additionally, N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been shown to have minimal toxicity and does not affect the activity of other ion channels in cells.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has several advantages for use in lab experiments, including its potency and selectivity for the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein. This compound has been extensively studied and characterized, making it a reliable tool for investigating the role of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide in various biological processes. However, one limitation of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for research on N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 and its potential use in treating cystic fibrosis. One area of focus is the development of more potent and selective N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitors that can effectively block the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein in individuals with cystic fibrosis. Additionally, researchers are exploring the use of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitors in combination with other drugs to improve the efficacy of cystic fibrosis treatments. Finally, ongoing research is focused on understanding the underlying mechanisms of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibition and its effects on various biological processes.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 involves several steps, including the reaction of 3-chloro-4-methylphenylamine with 3-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs and digestive system. This compound has been shown to effectively block the activity of the N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide protein, which is defective in individuals with cystic fibrosis. By inhibiting N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide activity, N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide inhibitor-172 has the potential to improve lung function and reduce the severity of symptoms in individuals with cystic fibrosis.
properties
Product Name |
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide |
|---|---|
Molecular Formula |
C13H11ClFNO2S |
Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-5-6-11(8-13(9)14)16-19(17,18)12-4-2-3-10(15)7-12/h2-8,16H,1H3 |
InChI Key |
DZZHJMDPTFVSJC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)
![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![N-(2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazin-10-yl)acetamide](/img/structure/B270596.png)
![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)


![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)